N-Phenyl-3-biphenylamine
Description
Contextualization within Aromatic Amine Chemistry and Organic Electronics
Aromatic amines, a class of organic compounds characterized by an amino group attached to an aromatic ring (Ar-NH2), are fundamental building blocks in numerous chemical industries. numberanalytics.comresearchgate.net Their applications are diverse, serving as precursors for products ranging from azo dyes to pharmaceuticals and agricultural chemicals. numberanalytics.comresearchgate.net In the realm of materials science, their unique electronic properties, specifically their ability to donate electrons and transport positive charge carriers (holes), have made them indispensable components in organic electronics. iucr.org
Organic electronics leverages the tunable properties of organic semiconductors for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), including perovskite solar cells (PSCs). rsc.org Within this field, aromatic amines, particularly triarylamines, form the core of many hole transport materials (HTMs). rsc.org These materials facilitate the efficient movement of holes from the anode to the emissive layer in an OLED or from the light-absorbing layer to the electrode in a solar cell. mdpi.comresearchgate.net
N-Phenyl-3-biphenylamine, also known as N-(1,1'-Biphenyl-3-yl)-N-phenylamine, is a specific example of a diarylamine that fits within this chemical family. Its structure, which features a diphenylamine (B1679370) core where one phenyl group is substituted with another phenyl ring at the meta-position, is representative of the molecular architectures explored for high-performance electronic devices. iucr.org Its application is primarily noted in the development of OLED materials, where precise control over electronic and physical properties is paramount.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 198275-79-5 |
| Molecular Formula | C18H15N |
| Synonyms | N-(1,1'-Biphenyl-3-yl)-N-phenylamine, 3-Anilinobiphenyl |
| Melting Point | 90.0 to 94.0 °C |
| Density | 1.111 ± 0.06 g/cm³ |
Data sourced from available chemical supplier information.
Historical Development and Emerging Significance of Biphenylamine Scaffolds
The use of aromatic amines in electronic applications is not new, with foundational compounds like diphenylamine having been discovered in the 19th century. wikipedia.org However, their sophisticated application in solid-state devices began in earnest with the advent of modern organic electronics, notably following the report of a highly efficient OLED in 1987. mdpi.com Early and still widely used HTMs, such as N,N′-diphenyl-N,N′-bis(3-methylphenyl)-1,1′-biphenyl-4,4′-diamine (TPD), established the utility of the biphenylamine scaffold. rsc.orgcymitquimica.com
The biphenyl (B1667301) core provides a robust, conjugated pathway that is crucial for charge transport. The significance of these scaffolds has grown as researchers have learned to systematically modify their structures to fine-tune device performance. By adding or altering substituent groups, researchers can manipulate key properties such as:
Energy Levels: Aligning the Highest Occupied Molecular Orbital (HOMO) of the HTM with the work function of the anode and the HOMO of the adjacent layer is critical for efficient hole injection and transport. acs.org
Thermal Stability: The high temperatures used in device fabrication (e.g., vacuum deposition) and the heat generated during operation necessitate materials with high thermal stability. mdpi.com
Morphological Stability: Amorphous (non-crystalline) thin films with high glass transition temperatures (Tg) are desirable to prevent crystallization over time, which can degrade device performance. sigmaaldrich.com
Solubility: For solution-processable devices, which offer the potential for low-cost, large-area manufacturing, the solubility of the material in common organic solvents is a key consideration. chemrxiv.org
The development has moved from simple diphenylamines to complex, multi-functional molecules incorporating carbazole (B46965), fluorene, and dibenzofuran (B1670420) units to enhance these properties. mdpi.comacs.orgsigmaaldrich.com This evolution highlights the versatility and enduring importance of the biphenylamine framework in pushing the boundaries of organic electronic device efficiency and stability. rsc.orgrsc.org
Fundamental Research Questions Driving this compound Studies
The investigation of this compound and its analogues is driven by fundamental questions aimed at establishing clear structure-property relationships to guide the design of next-generation materials. Key research inquiries include:
Impact of Isomeric Linkages: How does the connection point on the biphenyl ring (ortho-, meta-, or para-) influence the electronic communication between the phenyl rings and the central nitrogen atom? The meta-linkage in this compound, for instance, partially disrupts π-conjugation compared to a para-linked equivalent, which can raise the triplet energy—a desirable trait for host materials in blue phosphorescent OLEDs. iucr.org
Conformational Effects on Charge Transport: What is the three-dimensional structure of these molecules in the solid state, and how does the twisting of the phenyl rings (dihedral angles) affect intermolecular π-π stacking and, consequently, charge mobility? iucr.orgrsc.org Studies on similar molecules show that even subtle conformational changes can have profound implications for the hole transport mechanism. rsc.org
Development of Stable and Dopant-Free Materials: Can biphenylamine derivatives be designed to have high intrinsic conductivity, eliminating the need for chemical dopants like LiTFSI in perovskite solar cells? rsc.org Such dopants are often hygroscopic and can contribute to device degradation, making their removal a key goal for improving operational stability. rsc.org
Research on compounds like this compound provides crucial data points that help answer these questions, contributing to the rational design of materials for more efficient and durable organic electronic devices. acs.org
Table 2: Comparison of Selected Biphenylamine-Based Hole Transport Materials
| Compound Name | Core Structure | Key Application(s) | Notable Finding |
|---|---|---|---|
| N,N′-Diphenyl-N,N′-bis(3-methylphenyl)-1,1′-biphenyl-4,4′-diamine (TPD) | Biphenyl diamine | OLEDs | A benchmark HTM; its crystal structure reveals two distinct molecular conformations, impacting hole transport theories. rsc.org |
| N,N′-bis(4-(6-((3-ethyloxetan-3-yl)methoxy)hexyloxy)phenyl)-N,N′-bis(4-methoxyphenyl)biphenyl-4,4′-diamine (QUPD) | Biphenyl diamine | Perovskite Solar Cells | Cross-linkable material that forms an electron-blocking interlayer, improving PCE from 9.93% to 13.06% in inverted PSCs. rsc.org |
| tDBF | Dibenzofuran-triphenylamine | Perovskite Solar Cells | Extended π-conjugation leads to high hole mobility (9.1 × 10⁻³ cm² V⁻¹ s⁻¹); achieved 19.46% PCE in flexible PSCs. mdpi.com |
| N-([1,1′-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine (BCFN) | Fluorene-carbazole-biphenylamine | OLEDs | A morphologically stable material with a high glass transition temperature (125 °C) and a large band gap, suitable as a charge transporting layer. sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,3-diphenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N/c1-3-8-15(9-4-1)16-10-7-13-18(14-16)19-17-11-5-2-6-12-17/h1-14,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAYWJUCAONYLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609098 | |
| Record name | N-Phenyl[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198275-79-5 | |
| Record name | N-Phenyl[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for N Phenyl 3 Biphenylamine and Its Analogues
Direct N-Arylation Strategies for N-Phenyl-3-biphenylamine Formation
The formation of the C-N bond in this compound is most effectively accomplished through direct N-arylation strategies, which involve the coupling of an amine with an aryl halide or a related electrophile. Two of the most prominent and widely utilized methods are the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Mediated Ullmann-Type Coupling Reactions.
Palladium-Catalyzed Buchwald-Hartwig Amination Approaches
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of aryl amines. organic-chemistry.org This palladium-catalyzed cross-coupling reaction provides a direct route to this compound by reacting 3-bromobiphenyl (B57067) with aniline (B41778) or 3-aminobiphenyl (B1205854) with a phenyl halide. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.
The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and reaction conditions. For instance, the use of bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig laboratories, has been shown to significantly improve reaction yields and substrate scope. organic-chemistry.orgacs.org These ligands facilitate the key steps of the catalytic cycle, namely oxidative addition, amine coordination, deprotonation, and reductive elimination.
A general representation of the Buchwald-Hartwig amination for the synthesis of this compound is as follows:
A representative reaction scheme for the Palladium-Catalyzed Buchwald-Hartwig Amination to form this compound.Research has demonstrated that the reaction between 3-bromobiphenyl and aniline under palladium catalysis offers superior efficiency in forming the desired product. The choice of base, such as sodium tert-butoxide, and solvent, like dioxane, are also critical parameters that are often optimized to achieve high yields. acs.org
Table 1: Key Parameters in Buchwald-Hartwig Amination for N-Arylations
| Parameter | Description | Common Examples |
| Catalyst | The palladium source that initiates the catalytic cycle. | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | A phosphine-based molecule that coordinates to the palladium center, influencing its reactivity and stability. | XPhos, SPhos, RuPhos, BrettPhos nih.gov |
| Base | A substance that deprotonates the amine, making it a more effective nucleophile. | NaOtBu, K₂CO₃, Cs₂CO₃ |
| Solvent | The medium in which the reaction is carried out. | Dioxane, Toluene, DMF |
Copper-Mediated Ullmann-Type Coupling Reactions
The Ullmann condensation, a classical method for forming C-N bonds, provides an alternative, copper-mediated route to this compound. organic-chemistry.org This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures. organic-chemistry.org While historically requiring harsh reaction conditions, modern advancements have led to milder and more efficient Ullmann-type couplings. frontiersin.org
The synthesis of this compound via an Ullmann reaction would involve the coupling of 3-halobiphenyl (where the halogen is typically iodine or bromine) with aniline, or 3-aminobiphenyl with a phenyl halide, using a copper catalyst. The reaction often requires a base, such as potassium carbonate, and a high-boiling point solvent.
Recent developments in Ullmann-type reactions have focused on the use of ligands to improve catalyst performance and lower reaction temperatures. frontiersin.org Additionally, the use of deep eutectic solvents has been explored as an environmentally benign reaction medium. frontiersin.org
Table 2: Comparison of Buchwald-Hartwig and Ullmann Reactions for N-Arylation
| Feature | Buchwald-Hartwig Amination | Ullmann-Type Coupling |
| Catalyst | Palladium-based | Copper-based |
| Reaction Conditions | Generally milder | Often requires higher temperatures |
| Substrate Scope | Broad, including less reactive chlorides | Traditionally limited, but improving |
| Functional Group Tolerance | Generally high | Can be lower, but improving with new methods |
| Cost | Palladium is more expensive | Copper is more economical |
Multi-Component Reactions (MCRs) for Diversified Biphenylamine Structures
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer an efficient pathway to generate molecular diversity. organic-chemistry.orgtcichemicals.com While a direct one-pot synthesis of this compound via a standard named MCR is not commonly reported, the principles of MCRs can be applied to construct complex biphenylamine scaffolds.
For instance, a convergent synthesis could be designed where a biphenyl-containing component, an aniline derivative, and a third component are brought together to create a more complex structure in a single step. Metal-catalyzed MCRs, often employing palladium or copper, are particularly powerful for creating diverse libraries of compounds. frontiersin.org The development of novel MCRs is an active area of research with the potential to streamline the synthesis of complex molecules like substituted biphenylamines. scielo.br
Synthesis of Substituted this compound Derivatives
The functionalization of the this compound scaffold is crucial for tuning its electronic and steric properties for various applications. This is achieved by introducing substituents onto the phenyl or biphenyl (B1667301) rings.
Introduction of Electron-Donating and Electron-Withdrawing Groups
The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the aromatic rings of this compound can significantly influence its properties. google.com These groups can be introduced on the starting materials prior to the cross-coupling reaction or, in some cases, on the final product.
For example, to synthesize a derivative with an EDG, such as a methoxy (B1213986) group, one could start with a methoxy-substituted aniline or a methoxy-substituted biphenyl halide in a Buchwald-Hartwig or Ullmann reaction. Conversely, to introduce an EWG like a nitro group, a nitro-substituted starting material would be used. rsc.org The presence of these substituents can affect the reaction conditions required for the coupling reaction. google.com
Stereoselective Synthesis of Chiral Biphenylamine Moieties
The synthesis of chiral biphenylamine derivatives, particularly those exhibiting axial chirality, is of significant interest for applications in asymmetric catalysis and materials with specific chiroptical properties. researchgate.net Atropisomers, which are stereoisomers arising from restricted rotation around a single bond, are a key feature of many chiral biaryl compounds.
The stereoselective synthesis of these molecules often relies on asymmetric cross-coupling reactions. researchgate.net This can be achieved by using a chiral ligand in a palladium-catalyzed reaction, which can induce enantioselectivity in the formation of the biaryl axis. researchgate.net Another approach involves the use of chiral auxiliaries or subsequent resolution of a racemic mixture. The development of catalytic, enantioselective methods for the synthesis of chiral biphenyls remains a challenging but important goal in organic synthesis. rsc.orgresearchgate.net
Investigation of Reaction Mechanisms in this compound Synthesis
Understanding the intricate mechanistic details of synthetic routes is paramount for the targeted design of catalysts and the prediction of reaction outcomes. For this compound, the primary synthetic strategies involve cross-coupling reactions, and more recently, photoredox catalysis has emerged as a powerful alternative.
The formation of the C-N bond in N-aryl amines like this compound is often achieved through palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgwikipedia.org
Buchwald-Hartwig Amination:
This palladium-catalyzed reaction is a cornerstone for the synthesis of aryl amines. wikipedia.org The catalytic cycle is generally understood to proceed through several key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (e.g., 3-bromobiphenyl), forming a Pd(II) complex. libretexts.orgnrochemistry.com
Amine Coordination and Deprotonation: An amine (e.g., aniline) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. wikipedia.org
Reductive Elimination: This final step involves the formation of the new C-N bond, yielding the desired N-aryl amine product (this compound) and regenerating the Pd(0) catalyst. wikipedia.orgnrochemistry.com
A potential side reaction is β-hydride elimination from the amide, which can lead to hydrodehalogenation of the arene and the formation of an imine. wikipedia.org The choice of ligand is critical in modulating the reactivity and stability of the palladium catalyst. Sterically hindered and electron-rich phosphine ligands are often employed to promote the desired reductive elimination and prevent catalyst deactivation. wikipedia.orgsyr.edu The development of bidentate phosphine ligands like BINAP and DPPF has been instrumental in improving reaction rates and yields, particularly for primary amines, by preventing the formation of unreactive palladium iodide dimers. wikipedia.org
Ullmann Condensation:
The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds. wikipedia.org While it traditionally required harsh conditions, modern ligand-accelerated protocols have significantly improved its scope and mildness. The mechanism of the Ullmann reaction is believed to involve the following:
Formation of a Copper(I) Amide: The reaction is initiated by the formation of a copper(I) amide from the amine and a copper(I) source. wikipedia.org
Oxidative Addition/Metathesis: The aryl halide then reacts with the copper(I) amide. Kinetic studies in C-N coupling suggest a mechanism involving oxidative addition of the aryl halide to the copper(I) complex, forming a Cu(III) intermediate. wikipedia.org
Reductive Elimination: The final product is formed via reductive elimination from the Cu(III) species, regenerating a copper(I) species that can continue the catalytic cycle. wikipedia.org
The reactivity of the aryl halide follows the general trend of Ar-I > Ar-Br > Ar-Cl. wikipedia.org
Table 1: Key Mechanistic Steps in Cross-Coupling Reactions for Aryl Amine Synthesis
| Mechanistic Step | Buchwald-Hartwig (Palladium-catalyzed) | Ullmann Condensation (Copper-catalyzed) |
|---|---|---|
| Active Catalyst | Pd(0) | Cu(I) |
| Initial Step | Oxidative addition of aryl halide to Pd(0) | Formation of a copper(I) amide |
| Key Intermediate | Pd(II)-amido complex | Cu(III) intermediate |
| Product Formation | Reductive elimination from Pd(II) | Reductive elimination from Cu(III) |
| Ligand Role | Crucial for stability, reactivity, and preventing side reactions | Accelerates the reaction and allows for milder conditions |
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for the synthesis of N-aryl amines, offering mild reaction conditions. nih.govrsc.org This approach utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to generate radical intermediates.
The general mechanism for photoredox-catalyzed amination often involves the following pathways:
Reductive Quenching Cycle: An excited photocatalyst is reductively quenched by an electron donor (often an amine). The resulting highly reducing species can then activate the aryl halide.
Oxidative Quenching Cycle: An excited photocatalyst is oxidatively quenched by an electron acceptor (like an aryl halide), generating a radical anion and an oxidized photocatalyst. The oxidized photocatalyst can then oxidize the amine to a nitrogen-centered radical.
In the context of biphenylamine synthesis, a plausible mechanism involves the generation of an aryl radical from an aryl halide. For instance, an excited photocatalyst can be quenched by an amine, generating a radical cation of the amine and a reduced photocatalyst. The reduced photocatalyst can then transfer an electron to the aryl halide, leading to its fragmentation into an aryl radical and a halide anion. This aryl radical can then be trapped by an amine to form the C-N bond. beilstein-journals.orgresearchgate.net
Recent studies have demonstrated the synthesis of N-aryl amines through photocatalytic dehydrogenation of allylic amines, where a synergistic effect of single-electron and hydrogen-atom transfers plays a key role. nih.govrsc.org Another innovative approach involves a dual photoredox nickel catalysis system. In this system, a ruthenium photocatalyst absorbs visible light and engages in an SET process, while a nickel complex facilitates the cross-coupling. Spectroscopic studies support a mechanism proceeding through a nitrogen-based radical intermediate, providing direct access to di- and triaryl amines. acs.org
The distinct reactivity of certain substrates under photoredox conditions highlights the nuanced control achievable. For example, N-benzylidene-[1,1'-biphenyl]-2-amines can undergo a reductive coupling with an aliphatic amine via the radical-radical cross-coupling of α-amino radicals generated through proton-coupled single-electron transfer (PCET) in the presence of an iridium photocatalyst. beilstein-journals.orgresearchgate.net
Table 2: Comparison of Mechanistic Features in Photoredox Catalysis for Amine Synthesis
| Feature | Reductive Quenching | Oxidative Quenching | Dual Ni/Photoredox Catalysis |
|---|---|---|---|
| Initial Event | Excited photocatalyst quenched by amine (donor) | Excited photocatalyst quenched by aryl halide (acceptor) | Light absorption by photocatalyst |
| Key Radical | Aryl radical from halide | Nitrogen-centered radical from amine | Nitrogen-based radical intermediate |
| Catalyst System | Photocatalyst, amine, aryl halide | Photocatalyst, amine, aryl halide | Photocatalyst (e.g., Ru), Ni-catalyst, base |
| Driving Force | Visible light energy | Visible light energy | Visible light and Ni-catalysis synergy |
Advanced Spectroscopic and Structural Characterization Techniques for N Phenyl 3 Biphenylamine
Electronic Absorption and Photoluminescence Spectroscopy
The electronic behavior of N-Phenyl-3-biphenylamine is primarily investigated using UV-Visible absorption and photoluminescence spectroscopy, which probe the electronic transitions and de-excitation pathways within the molecule.
UV-Visible Absorption Band Analysis and Electronic Transitions
The electronic absorption spectrum of this compound and related diarylamine compounds is characterized by strong absorption bands in the ultraviolet region. These absorptions are primarily attributed to π →π* intra-ligand transitions within the aromatic rings of the biphenyl (B1667301) and phenyl moieties. ripublication.com For instance, in similar diphenylamine-containing complexes, these strong absorption bands are observed in the range of 305-322 nm. ripublication.com
The electronic transitions in such molecules can be influenced by the molecular geometry. Theoretical calculations on diphenylamine (B1679370), a core component of this compound, indicate that the lowest energy transition has substantial charge-transfer character, specifically a π←n transition. mpg.de This involves the excitation of an electron from a localized orbital on the nitrogen atom to a delocalized π orbital on the phenyl rings. mpg.de The geometry of the molecule can change upon excitation; for example, diphenylamine transitions from a pyramidal geometry around the nitrogen atom in the ground state to a more planar geometry in the excited state. mpg.de The nature of these transitions is crucial for understanding the photophysical properties and potential applications in optoelectronic devices. The absorption spectra can also be influenced by the solvent environment, with shifts in absorption maxima observed in different solvents.
Steady-State and Time-Resolved Fluorescence Spectroscopy
Photoluminescence spectroscopy reveals the emissive properties of this compound upon excitation. The fluorescence of diarylamine derivatives is sensitive to their molecular structure and environment. For example, the torsion angle of the disubstituted amino group can significantly govern the emissive properties. researchgate.net
Time-resolved fluorescence spectroscopy provides deeper insights into the dynamics of the excited state. lightcon.com This technique can measure the fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state. montana.edu The fluorescence decay of related compounds can be complex, sometimes exhibiting multi-exponential decays, which may be attributed to the presence of different rotamers or conformational isomers in the excited state. nih.gov For instance, studies on phenylalanine, an amino acid with a phenyl group, have shown that its fluorescence lifetime is highly sensitive to the local environment, varying from 1.7 ns to 7.4 ns depending on the surrounding medium. nih.gov Time-resolved fluorescence anisotropy decay measurements can further provide information about the rotational dynamics of the molecule in its excited state. nih.gov
Vibrational Spectroscopy for Molecular Conformation and Bonding Analysis
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are powerful tools for probing the molecular structure, conformation, and bonding within this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum provides a fingerprint of the functional groups present. In molecules containing N-H bonds, such as the secondary amine in this compound, a characteristic stretching vibration is expected. For related compounds, the N-H stretching frequency can be identified in the IR spectrum. conicet.gov.ar Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations within the phenyl and biphenyl rings are observed in the 1400-1600 cm⁻¹ region. nih.govacs.org The C-N stretching vibration also gives rise to a characteristic band. The analysis of these vibrational bands can confirm the presence of the key functional groups and provide information about the molecular structure. ripublication.com
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| N-H Stretch | 3300-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| C=C Aromatic Ring Stretch | 1400-1600 |
| C-N Stretch | 1250-1350 |
Raman Spectroscopy and Resonance Raman Studies
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations. usda.gov The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring vibrations. For instance, in biphenyl and related molecules, prominent Raman bands are observed around 1280 cm⁻¹ and 1600 cm⁻¹. usda.govaip.org The vibrational mode around 1280 cm⁻¹ is particularly sensitive to the twist angle between the phenyl rings. aip.org
Resonance Raman spectroscopy can be employed to selectively enhance the vibrational modes associated with a specific electronic transition. By tuning the excitation laser wavelength to coincide with an electronic absorption band of the molecule, the intensity of the Raman scattering for vibrations coupled to that electronic transition can be significantly increased. usda.gov This can be a powerful tool for studying the chromophoric parts of the molecule in detail.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like this compound. It provides detailed information about the chemical environment of individual atoms. ethernet.edu.etscribd.com
¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of the hydrogen atoms. The aromatic protons of the phenyl and biphenyl groups in this compound would appear in the downfield region of the spectrum, typically between 6.5 and 8.0 ppm. libretexts.org The N-H proton would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. nih.govacs.org
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. libretexts.org The aromatic carbons would resonate in the range of approximately 110-150 ppm. The specific chemical shifts can be used to distinguish between the different carbon atoms in the phenyl and biphenyl rings.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the molecular structure of organic compounds. By analyzing the chemical shifts of ¹H and ¹³C nuclei, researchers can deduce the electronic environment of each atom within the this compound molecule.
In ¹H NMR spectroscopy, the protons on the phenyl rings of this compound typically resonate in the aromatic region, generally between 7.0 and 8.0 ppm. wikipedia.orgucl.ac.uk The exact chemical shifts are influenced by the electronic effects of the substituents on the aromatic rings. The amino group (NH) acts as an electron-donating group, causing an upfield shift (to lower ppm values) for the ortho and para protons of the aniline (B41778) ring system. researchgate.net Conversely, the phenyl group can exert anisotropic effects, leading to both shielding and deshielding of nearby protons. ucl.ac.uk
¹³C NMR spectroscopy provides complementary information about the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of attached atoms. mdpi.com For this compound, the aromatic carbons appear in the range of approximately 115 to 150 ppm. The carbons directly bonded to the nitrogen atom (ipso-carbons) and the carbon at the junction of the two phenyl rings in the biphenyl moiety will have distinct chemical shifts due to the different electronic environments. mdpi.comresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and can vary based on solvent and experimental conditions.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| NH | ~5.6 | - |
| Phenyl Ring A (Aniline moiety) | ||
| C1' (ipso-N) | - | ~143 |
| C2'/C6' (ortho) | ~7.1 | ~118 |
| C3'/C5' (meta) | ~7.3 | ~129 |
| C4' (para) | ~6.9 | ~121 |
| Biphenyl Ring B | ||
| C1 | - | ~141 |
| C2 | ~7.6 | ~127 |
| C3 (ipso-N) | - | ~148 |
| C4 | ~7.2 | ~123 |
| C5 | ~7.4 | ~129 |
| C6 | ~7.3 | ~128 |
| Phenyl Ring C (of biphenyl) | ||
| C1'' | - | ~140 |
| C2''/C6'' | ~7.6 | ~127 |
| C3''/C5'' | ~7.4 | ~129 |
| C4'' | ~7.3 | ~127 |
Two-Dimensional NMR Techniques for Connectivity Assignments
While one-dimensional NMR provides valuable data, complex molecules like this compound often exhibit overlapping signals in their ¹H spectra. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and establish definitive atomic connectivity. harvard.eduemerypharma.com
Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds. emerypharma.com In the COSY spectrum of this compound, cross-peaks would appear between adjacent protons on the aromatic rings, allowing for the assignment of protons within each spin system.
Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing a powerful tool for assigning the ¹³C spectrum based on the more easily assigned ¹H spectrum. mdpi.com
Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons (those without attached protons) and for connecting different fragments of the molecule. For instance, an HMBC experiment on this compound would show correlations between the NH proton and the ipso-carbons of both the aniline and biphenyl moieties, as well as correlations between protons on one ring and carbons on the adjacent ring. mdpi.com
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. libretexts.org For this compound (C₁₈H₁₅N), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass.
In addition to the molecular ion, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. libretexts.org When the molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments. The fragmentation of aromatic amines often involves the cleavage of bonds adjacent to the nitrogen atom and the phenyl rings. researchgate.net
Potential fragmentation pathways for this compound could include:
Loss of a hydrogen atom to form an [M-H]⁺ ion.
Cleavage of the C-N bond, leading to the formation of ions corresponding to the biphenyl or phenylamine moieties.
Fragmentation of the biphenyl group itself. nih.gov
The study of these fragmentation patterns can help to confirm the proposed structure and distinguish it from isomers. acs.org
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density of the atoms in three-dimensional space. researchgate.netsrce.hr A successful single-crystal X-ray diffraction study of this compound would yield precise bond lengths, bond angles, and torsional angles. iucr.orgeurjchem.com
This technique would unambiguously confirm the connectivity of the atoms and reveal the molecule's conformation in the solid state. Key structural parameters that would be determined include:
The C-N-C bond angle.
The dihedral angles between the planes of the three phenyl rings. These angles are crucial for understanding the degree of steric hindrance and the extent of electronic conjugation between the aromatic systems.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding (if present) and π-π stacking interactions between the aromatic rings. researchgate.netresearchgate.net
This detailed structural information is invaluable for understanding the physical and chemical properties of this compound.
Electronic Structure and Quantum Chemical Investigations of N Phenyl 3 Biphenylamine
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. By using functionals that approximate the exchange-correlation energy, DFT can provide highly accurate information about the ground state properties of molecules. For a molecule like N-Phenyl-3-biphenylamine, DFT calculations are typically employed to determine its stable conformation and electronic characteristics.
The three-dimensional structure of this compound is crucial for understanding its properties. The molecule consists of a central nitrogen atom bonded to a phenyl group and a biphenyl (B1667301) group at the 3-position. The rotational freedom around the various carbon-carbon and carbon-nitrogen single bonds leads to multiple possible conformations.
Computational studies on similar molecules, such as biphenyl and triphenylamine (B166846), reveal that the conformation is a balance between steric hindrance and electronic conjugation. In biphenyl, the two phenyl rings are twisted with respect to each other, with a dihedral angle of approximately 40-45 degrees in the gas phase to minimize steric repulsion between the ortho-hydrogens. researchgate.netaps.org In triphenylamine, the three phenyl rings adopt a propeller-like conformation with significant twist angles. iaea.org
For this compound, a conformational analysis would involve calculating the total energy for different dihedral angles. The key dihedral angles to consider are:
The twist between the two phenyl rings of the biphenyl moiety.
The twist of the phenyl group relative to the plane defined by the C-N-C bonds.
The twist of the biphenyl group relative to the C-N-C plane.
A potential energy surface scan, where the energy is calculated as a function of these dihedral angles, would reveal the most stable, low-energy conformations. researchgate.net It is expected that the ground state geometry of this compound is non-planar due to steric hindrance between the phenyl rings. d-nb.info The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer.
Table 1: Expected Optimized Geometrical Parameters for this compound (Illustrative) (Note: This table is illustrative and not based on actual published data for this compound. The values are typical for similar molecular fragments.)
| Parameter | Bond/Angle | Expected Value |
|---|---|---|
| Bond Lengths (Å) | C-C (phenyl) | ~1.39 - 1.41 |
| C-C (biphenyl link) | ~1.48 - 1.51 | |
| C-N | ~1.40 - 1.43 | |
| Bond Angles (°) | C-N-C | ~118 - 122 |
| C-C-C (phenyl) | ~120 | |
| Dihedral Angles (°) | Phenyl-Phenyl (biphenyl) | ~35 - 45 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a critical role in the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and its ability to absorb light. researchgate.net
For this compound, the triphenylamine-like core acts as an electron-donating group. Therefore, the HOMO is expected to be primarily localized on the nitrogen atom and the adjacent phenyl and biphenyl rings, reflecting the distribution of the electron-donating character. The LUMO, on the other hand, would likely be distributed over the π-conjugated system of the biphenyl moiety, which can act as an electron acceptor. researchgate.netumich.edu
DFT calculations provide the energies of these orbitals. A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excitable, which is relevant for applications in organic electronics. researchgate.netnih.gov
Table 2: Expected Frontier Molecular Orbital Energies for this compound (Illustrative) (Note: This table is illustrative and not based on actual published data for this compound.)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | ~ -5.0 to -5.5 |
| LUMO | ~ -1.0 to -2.0 |
| HOMO-LUMO Gap | ~ 3.0 to 4.5 |
The Electrostatic Potential Surface (ESP) is a map of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding intermolecular interactions, chemical reactivity, and the sites for electrophilic and nucleophilic attack. researchgate.net
In an ESP map, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. walisongo.ac.idcmu.ac.th
For this compound, the ESP map is expected to show a negative potential around the nitrogen atom due to its lone pair of electrons, making it a potential site for interaction with electrophiles. The π-systems of the aromatic rings would also exhibit regions of negative potential above and below the plane of the rings. bohrium.comresearchgate.net The hydrogen atoms would show regions of positive potential. The ESP analysis can provide a visual representation of the charge distribution and reactivity of the molecule. researchgate.netcmu.ac.th
Frontier Molecular Orbital (FMO) Energies and Spatial Distributions
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of molecules in their excited states. It allows for the prediction of electronic absorption spectra, which is crucial for understanding the photophysical behavior of a compound. aip.orgresearchgate.net
TD-DFT calculations can predict the vertical excitation energies, which correspond to the energies of absorbed photons that cause an electron to be promoted from a lower energy orbital to a higher energy orbital. The oscillator strength is a measure of the probability of a particular electronic transition occurring. Transitions with high oscillator strengths are more intense in the absorption spectrum. acs.orgresearchgate.net
For this compound, the lowest energy electronic transitions are expected to be π-π* transitions within the aromatic system. TD-DFT calculations would provide a list of the lowest singlet excitation energies and their corresponding oscillator strengths, allowing for a theoretical simulation of the UV-Vis absorption spectrum. aip.orgresearchgate.net
Table 3: Expected Lowest Singlet Electronic Transitions for this compound (Illustrative) (Note: This table is illustrative and not based on actual published data for this compound.)
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S1 | ~3.5 - 4.0 | ~310 - 354 | > 0.1 | HOMO -> LUMO |
| S2 | ~4.0 - 4.5 | ~275 - 310 | Variable | HOMO-1 -> LUMO |
In donor-acceptor molecules, electronic excitation can lead to a significant redistribution of electron density, a phenomenon known as intramolecular charge transfer (ICT). The nitrogen center and its associated phenyl rings in this compound can act as an electron donor, while the biphenyl moiety can serve as an electron acceptor.
TD-DFT calculations can be used to analyze the character of the excited states. By examining the molecular orbitals involved in the transition, it is possible to determine if there is a net movement of electron density from one part of the molecule to another. researchgate.net For this compound, it is anticipated that some of the low-energy excited states will have a significant charge transfer character, with electron density moving from the N-phenyl portion to the biphenyl portion of the molecule. This is an important property for materials used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The extent of charge transfer can be quantified by analyzing the change in dipole moment between the ground and excited states.
Prediction of Electronic Excitation Energies and Oscillator Strengths
Electronic Coupling Parameters and Reorganization Energies
In the study of charge transport within organic materials, two key parameters derived from quantum chemical investigations are the electronic coupling (or transfer integral) and the reorganization energy (λ). The reorganization energy is a critical factor in determining the rate of electron transfer according to Marcus theory, with smaller values being desirable for efficient charge transport in optoelectronic devices. cambridge.org It represents the energy required for the geometric relaxation of a molecule and its surrounding environment upon a change in its charge state.
Computational studies, often employing density functional theory (DFT), are used to calculate these parameters. For instance, the reorganization energies for hole transport (λ+) and electron transport (λ-) have been extensively studied for a range of compounds structurally related to this compound, such as triphenylamine (TPA) and various biphenyl derivatives. acs.org
Research indicates that for many amine-containing organic compounds, the reorganization energy for hole transport (λ+) is larger than that for electron transport (λ-). acs.org The magnitude of λ+ is largely determined by the molecular moiety that contributes most significantly to the Highest Occupied Molecular Orbital (HOMO), while λ- is dictated by the moiety that dominates the Lowest Unoccupied Molecular Orbital (LUMO). acs.org
Compounds containing a biphenyl group, similar to this compound, tend to exhibit higher reorganization energies for hole transport (λ+ ≥ 0.28 eV) compared to compounds based on a single triarylamine group (λ+ ≤ 0.2 eV). acs.org The substitution pattern on the molecular framework can also have a prominent effect on the reorganization energy. aip.orgresearchgate.net Furthermore, the molecular packing in the solid state can influence the intramolecular reorganization energy, as the crystalline environment can constrain the conformational changes a molecule undergoes during relaxation. acs.org
The electronic coupling parameter (often denoted as V or H_ab) quantifies the interaction strength between adjacent molecules, which is crucial for charge hopping. This parameter can be estimated from the analysis of Near-Infrared (NIR) transitions in the corresponding radical cations. researchgate.net
Table 1: Calculated Reorganization Energies for Hole (λ+) and Electron (λ-) Transport in Related Organic Compounds Data sourced from DFT B3LYP/6-31G calculations.* acs.org
| Compound | Abbreviation | λ+ (eV) | λ- (eV) | Dominant Moiety (HOMO) | Dominant Moiety (LUMO) |
| Biphenyl | Bp | 0.29 | 0.58 | Biphenyl | Biphenyl |
| 4,4'-Biphenyldiamine | BA | 0.31 | 0.36 | Biphenylamine | Biphenyl |
| Triphenylamine | TPA | 0.19 | 0.38 | Triphenylamine | Triphenylamine |
| 4-Biphenylphenyl-m-tolylamine | BPTA | 0.28 | 0.51 | Biphenyl-phenylamine | Biphenyl |
| 4,4'-Bis(phenyl-m-tolylamino)biphenyl | TPD | 0.29 | 0.65 | Diaminobiphenyl | Biphenyl |
| 4,4'-Bis(1-naphthylphenylamino)biphenyl | NPB | 0.29 | 0.28 | Naphthylphenylamine | Naphthyl |
Spin Density Distribution in Radical Cations and Anions
The formation of radical cations or anions from a neutral molecule involves the removal or addition of an electron, respectively. The resulting unpaired electron is not localized on a single atom but is distributed across the molecule's π-conjugated system. This distribution, known as the spin density, is a fundamental property that dictates the molecule's reactivity, magnetic properties, and spectroscopic signatures, such as Electron Paramagnetic Resonance (EPR) hyperfine coupling constants. cdnsciencepub.com Quantum chemical calculations are essential for mapping the spin density distribution. mdpi.compsu.edu
In radical anions of biphenyl-type systems, the spin density distribution is sensitive to the molecule's geometry, particularly the inter-ring torsion angle. cdnsciencepub.com For a hypothetical planar biphenyl radical anion, calculations show significant spin density on the para and ortho carbon atoms of the phenyl rings. cdnsciencepub.com Specifically, scaled spin densities were computed to be 0.236 at the para-positions (C4, C4'), 0.133 at the ortho-positions (C2, C2', C6, C6'), and a negative spin density of -0.035 at the meta-positions (C3, C3', C5, C5'). cdnsciencepub.com These theoretical values compare reasonably well with experimental results for non-planar biphenyl radical anions. cdnsciencepub.com
Studies on more complex structures containing biphenyl moieties confirm this delocalization. For instance, in the radical anions of C2-biphenylated 1,3-imidazolinium salts, the unpaired electron is significantly delocalized within the biphenyl substituent. nih.gov Mulliken spin density plots show that while a large portion of the spin is on the carbene carbon, a substantial amount (≈15%) is located on the ortho and para carbon atoms of the terminal phenyl ring of the biphenyl group. nih.gov This delocalization contributes to the stability of the radical species. nih.gov
The analysis of spin density is a powerful tool for predicting the reactivity of radical ions. Carbon atoms with high positive spin density in radical cations are often the sites involved in subsequent bond-forming reactions, such as in Scholl oxidations. rsc.org Similarly, the evolution of spin density distribution upon redox stimuli can be tracked to understand and control the magnetic properties of paramagnetic molecules. mdpi.com
Table 2: Calculated Spin Densities in a Hypothetical Planar Biphenyl Radical Anion Data derived from theoretical calculations and scaled for comparison. cdnsciencepub.com
| Position in Biphenyl Ring | Carbon Atom(s) | Calculated Spin Density (ρ) |
| ortho | C2, C2', C6, C6' | 0.133 |
| meta | C3, C3', C5, C5' | -0.035 |
| para | C4, C4' | 0.236 |
Photophysical Phenomena and Optoelectronic Properties of N Phenyl 3 Biphenylamine
Absorption and Emission Characteristics and Band Shapes
N-Phenyl-3-biphenylamine and its derivatives exhibit distinct absorption and emission spectra that are influenced by their molecular structure and the surrounding solvent environment. The absorption spectra are generally characterized by intense bands in the UV region, corresponding to π-π* transitions within the conjugated aromatic system. For instance, α-(N-biphenyl)-substituted 2,2'-bipyridines, which incorporate the N-phenyl-biphenylamine moiety, show intense blue-to-green fluorescence with emission maxima ranging from 443 to 505 nm in THF solutions. mdpi.comsemanticscholar.org The extension of the conjugation in the aniline (B41778) parts of these molecules leads to a redshift in the emission maxima. mdpi.comsemanticscholar.org
The shape of the absorption and emission bands can provide insights into the geometry and electronic nature of the ground and excited states. The absorption spectra of some derivatives show broad bands, which can be attributed to intramolecular charge transfer (ICT) from the electron-donating biphenylamine group to an electron-accepting part of the molecule. The emission spectra are often broad and unstructured, which is typical for molecules undergoing significant geometric relaxation in the excited state. The difference between the absorption and emission maxima, known as the Stokes shift, can be substantial, indicating a significant change in geometry between the ground and the excited state. semanticscholar.org For example, some α-(N-biphenyl)-substituted 2,2'-bipyridines exhibit Stokes shifts that can reach up to 9670.29 cm⁻¹. semanticscholar.org
Table 1: Absorption and Emission Data for selected this compound Derivatives
| Compound | Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [cm⁻¹] |
|---|---|---|---|---|
| α-(N-biphenyl)-substituted 2,2'-bipyridine (B1663995) (3a) | THF | - | 443 | - |
| α-(N-biphenyl)-substituted 2,2'-bipyridine (general) | THF | - | 443–505 | up to 9670.29 |
Data compiled from multiple sources. mdpi.comsemanticscholar.org
Fluorescence Quantum Yields and Radiative Decay Rate Constants
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For derivatives of this compound, this value can vary significantly depending on the specific molecular structure and the solvent. For example, certain α-(N-biphenyl)-substituted 2,2'-bipyridines have demonstrated fluorescence quantum yields as high as 49.1% in THF. mdpi.comsemanticscholar.org The introduction of different substituents on the biphenylamine framework can either enhance or decrease the quantum yield. mdpi.comsemanticscholar.org
The radiative decay rate constant (kr) is related to the intrinsic probability of the excited state to emit a photon. It can be estimated from the fluorescence quantum yield and the fluorescence lifetime (τf) using the equation kr = Φf / τf. Large radiative decay rate constants, on the order of 10⁹ s⁻¹, suggest a strongly allowed electronic transition. ias.ac.in For many fluorescent dyes, the radiative decay rate constant is influenced by solvent polarity, often decreasing in more polar solvents due to the stabilization of non-radiative decay pathways. nih.gov
Table 2: Photophysical Data for selected this compound Derivatives
| Compound | Solvent | Fluorescence Quantum Yield (Φf) [%] |
|---|---|---|
| α-(N-biphenyl)-substituted 2,2'-bipyridine (3a) | THF | 49 |
| α-(N-biphenyl)-substituted 2,2'-bipyridine (3b) | THF | 48 |
| α-(N-biphenyl)-substituted 2,2'-bipyridine (3d) | THF | 44 |
Data sourced from a study on α-(N-biphenyl)-substituted 2,2'-bipyridines. semanticscholar.org
Solvatochromism and Environmental Sensitivity of Photophysical Properties
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This compound derivatives often exhibit pronounced solvatochromism, particularly in their fluorescence spectra. ust.hk This sensitivity to the solvent environment is a hallmark of molecules that undergo a significant change in their electronic distribution, and thus their dipole moment, upon photoexcitation.
The emission of these compounds typically shows a bathochromic (red) shift as the polarity of the solvent increases. rsc.org This is because polar solvents stabilize the more polar excited state to a greater extent than the less polar ground state, thereby reducing the energy gap for emission. For instance, a triarylamine derivative, dimethyl-4'-(diphenylamino)biphenyl-3,5-dicarboxylate, showed a red shift of its emission wavelength by 149 nm with increasing solvent polarity. rsc.org This property makes them useful as fluorescent probes for sensing the polarity of their local environment.
The significant solvatochromic shifts observed for this compound derivatives are indicative of a substantial increase in the dipole moment upon transition from the ground state (μg) to the excited state (μe). This change (Δμ = μe - μg) can be quantified using solvatochromic models like the Lippert-Mataga equation, which relates the Stokes shift to the solvent polarity function. ias.ac.in The excited state is often described as having a more pronounced intramolecular charge transfer (ICT) character, where electron density is shifted from the electron-donating biphenylamine moiety to an electron-accepting part of the molecule. The magnitude of the change in dipole moment is a key parameter that governs the extent of the solvatochromic effect. iupac.org
Such analyses have revealed that for similar dye molecules, the position of the absorption band is often primarily influenced by the solvent's polarizability, with a smaller contribution from dipolarity. nih.gov In contrast, the position of the fluorescence band and other photophysical properties like the radiative decay rate constant are predominantly dependent on the solvent's dipolarity. nih.gov This indicates that the excited state is more sensitive to the dipolar nature of the solvent, which is consistent with an increase in the molecular dipole moment upon excitation.
Dipole Moment Changes Upon Electronic Excitation
Excited State Dynamics and Photoluminescence Mechanisms
Upon absorption of a photon, the this compound molecule is promoted to an excited electronic state. The subsequent de-excitation can occur through several competing pathways, including fluorescence, internal conversion, and intersystem crossing to the triplet state. The photoluminescence mechanism is often dominated by emission from a relaxed intramolecular charge transfer (ICT) state.
Ultrafast spectroscopic techniques, such as femtosecond transient absorption, have been used to study the excited-state dynamics of related molecules. nih.govunige.ch These studies often reveal a complex sequence of events following photoexcitation, including vibrational relaxation and solvent reorganization, which occur on picosecond timescales. researchgate.net In some cases, the initially excited Franck-Condon state rapidly relaxes to a more stable, twisted intramolecular charge transfer (TICT) state, especially in polar solvents. ust.hk This twisting motion can provide an efficient non-radiative decay channel, leading to a decrease in the fluorescence quantum yield in polar environments. acs.org
The nature of the lowest excited singlet state can be complex, sometimes involving a mixture of a locally excited (LE) state and a charge-transfer (CT) state. The relative energies of these states can be influenced by the solvent polarity, which in turn affects the emission properties. acs.org
Aggregation-Induced Emission (AIE) Properties of this compound Derivatives
While many chromophores suffer from aggregation-caused quenching (ACQ), where their fluorescence is diminished in the aggregated or solid state, some derivatives of this compound exhibit the opposite phenomenon: Aggregation-Induced Emission (AIE). acs.org In AIE-active molecules, emission is weak in dilute solutions but becomes strong upon aggregation. acs.orgnih.gov
This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. acs.org In solution, the phenyl rings within the molecule can rotate freely, providing a non-radiative pathway for the excited state to relax. acs.org In the aggregated state, these rotations are sterically hindered, which blocks the non-radiative decay channel and forces the molecule to de-excite via fluorescence. rsc.org
For example, a triarylamine derivative, dimethyl-4'-(diphenylamino)biphenyl-3,5-dicarboxylate, was found to be an AIE-active compound. rsc.org Its crystal structure revealed that steric hindrance from a phenyl ring prevents the detrimental π-π stacking that often leads to quenching, while promoting a J-type stacking that enhances fluorescence. rsc.org Similarly, other derivatives incorporating biphenyl (B1667301) fluorogens have been designed to be AIE-active, with applications in solid-state lighting and sensing. ust.hk Tetraphenylethylene (TPE) is a well-known AIE luminogen where the restriction of the propeller-like motion of its phenyl rings in the aggregate state leads to enhanced emission. nih.gov
Nonlinear Optical (NLO) Properties and Intramolecular Charge Transfer
While specific experimental data on the nonlinear optical (NLO) and intramolecular charge transfer (ICT) properties of this compound are not extensively detailed in publicly available research, the characteristics of this molecule can be inferred from comprehensive studies on structurally analogous compounds, such as triarylamines (TAs), diphenylamine (B1679370) derivatives, and donor-acceptor biphenyl systems. This compound belongs to the family of triarylamines, which are well-regarded for their promising electronic and photophysical properties.
The fundamental structure of this compound, featuring a central nitrogen atom bonded to three aromatic rings, establishes it as an electron-donating (donor) system. This inherent donor characteristic, combined with the extended π-conjugation of the biphenyl and phenyl groups, makes it a prime candidate for exhibiting significant NLO effects and ICT phenomena upon photoexcitation.
Nonlinear Optical (NLO) Properties
Organic materials with π-conjugated systems are of great interest for NLO applications, which are crucial for technologies like optical switching and data processing. researchgate.net The NLO response in these molecules is often dominated by the third-order nonlinear optical susceptibility, denoted as χ⁽³⁾. Theoretical and experimental studies on related compounds provide insight into the potential NLO properties of this compound.
| Polymer | χ⁽³⁾xxxx (esu) | Measurement Wavelength (nm) | Response Time (ps) | Reference |
|---|---|---|---|---|
| Poly(diphenyl amine) [P(DPA)] | (1.3 ± 0.3) × 10⁻¹⁰ | 1064 | < 40 | aip.org |
| Poly(4-amino biphenyl) [P(4ABP)] | (1.4 ± 0.3) × 10⁻¹⁰ | 1064 | < 40 | aip.org |
Density Functional Theory (DFT) studies on various triarylamine derivatives further support their potential as NLO materials. nih.govnih.gov These studies show that the non-planar, propeller-like geometry of triarylamines, combined with the electronic push-pull character established by appropriate donor and acceptor substituents, can lead to a large second hyperpolarizability (γ), the molecular counterpart to the bulk χ⁽³⁾ susceptibility. The introduction of electron-donating groups tends to raise the energy of the Highest Occupied Molecular Orbital (HOMO), while electron-withdrawing groups lower the Lowest Unoccupied Molecular Orbital (LUMO), effectively reducing the HOMO-LUMO gap and enhancing the NLO response. nih.gov
Intramolecular Charge Transfer (ICT)
Intramolecular charge transfer is a process where an electron is redistributed from an electron-donor part of a molecule to an electron-acceptor part upon absorption of light. This phenomenon is characteristic of "push-pull" molecules and strongly influences their fluorescence properties, such as solvatochromism (a shift in emission wavelength with solvent polarity).
For molecules like this compound, which may lack a strong, built-in acceptor group, the ICT is more subtle but still significant. The diphenylamine core acts as the donor, and the biphenyl moiety can act as the π-system across which charge is redistributed. In related donor-acceptor biphenyls, the first excited singlet state is often an emissive ICT state. acs.org
A key concept for non-planar molecules is Twisted Intramolecular Charge Transfer (TICT). rsc.org Upon excitation, the molecule can undergo torsional relaxation, twisting around the single bond connecting the donor and the π-system. This leads to a highly polar, charge-separated TICT state. This process is often responsible for a large Stokes shift and a strong dependence of the fluorescence on the polarity and viscosity of the surrounding medium. rsc.org
Studies on diphenylamine-substituted oxadiazole derivatives have shown a significant enhancement of ICT strength upon photoexcitation. rsc.org A key finding was a very large red shift in the emission spectra with increasing solvent polarity, indicating a substantial increase in the molecular dipole moment in the excited state compared to the ground state. This points to a highly polar excited state, a hallmark of efficient ICT. rsc.org
| Compound | Emission Red Shift (nm) with Increasing Solvent Polarity | Change in Dipole Moment (Ground to Excited State, Δμ) (Debye) | Reference |
|---|---|---|---|
| DPAOXD | 114 | 22.10 | rsc.org |
| DPAOXDBEN | 140 | 26.67 | rsc.org |
The significant change in dipole moment (Δμ) confirms that upon excitation, a substantial amount of charge is transferred over a considerable distance within the molecule. rsc.org For this compound, the non-planar structure likely facilitates a similar TICT process, where the phenyl and biphenyl groups twist relative to the central nitrogen atom, leading to a charge-separated excited state with distinct photophysical signatures.
Applications of N Phenyl 3 Biphenylamine in Organic Electronic Devices
Hole-Transporting Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs)
No specific OLED device architectures incorporating N-Phenyl-3-biphenylamine as a distinct layer have been documented in the reviewed literature. Consequently, performance metrics such as turn-on voltage, current efficiency, power efficiency, and external quantum efficiency (EQE) for devices based on this specific compound cannot be provided.
Specific experimental data for the HOMO and LUMO energy levels of this compound are not available in the surveyed literature. This information is crucial for predicting its compatibility with other materials in an OLED stack, such as common anode materials like Indium Tin Oxide (ITO) or adjacent emissive layer materials. For similar, widely-used hole transport materials like TPD and NPB, these values are well-documented (HOMO ≈ 5.5 eV, LUMO ≈ 2.3-2.4 eV), facilitating their integration into device design. noctiluca.euossila.com
Device Architecture and Performance Metrics (e.g., Turn-on Voltage, External Quantum Efficiency)
Emissive Layers and Dopants in Organic Light-Emitting Diodes
The rigid structure and thermal stability of this compound make it potentially suitable for use in emissive layers (EMLs). In some OLED designs, the HTM itself can also participate in the emission process, or it can serve as a host material for a phosphorescent or fluorescent dopant. ossila.comaip.org A derivative, Bis(Triphenylamine)Benzodifuran, has been successfully used as a dopant emitter in an OLED, achieving a high external quantum efficiency. nih.gov However, there are no specific reports of this compound being used as a primary emitter or a host/dopant system in an EML, nor any data on its emission color or efficiency in such a role.
Charge Injecting Layers in Organic Optoelectronic Devices
Efficient charge injection from the electrodes into the organic layers is vital for device performance. Materials with appropriate energy levels can be used as hole-injection layers (HILs) between the anode and the HTL to reduce the energy barrier for holes. spiedigitallibrary.orgresearchgate.net this compound is noted as being suitable for facilitating charge injection in emissive layers. However, specific studies that fabricate and test it as a distinct HIL, or that measure the resulting charge injection efficiency, could not be found.
Active Layers in Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) rely on an active semiconductor layer where charge transport occurs. The charge carrier mobility is a key performance metric for an OFET. While derivatives of this compound are mentioned as being suitable for R&D in OFETs, no specific studies were found that use this compound as the active layer. sigmaaldrich.comacs.org Therefore, data on its hole or electron mobility and other transistor characteristics are unavailable. For comparison, the related compound TPD has been used to fabricate a p-channel OFET with a measured hole mobility of 7.2 × 10⁻⁴ cm² V⁻¹s⁻¹. tandfonline.com
Components in Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs)
This compound has been identified as a material used in the research and development of organic photovoltaic cells (OPVs), another term for organic solar cells. Triphenylamine (B166846) derivatives are frequently used as electron donor materials in both OSCs and as sensitizers in DSSCs due to their electron-donating nature. unl.edubohrium.comacs.orgresearchgate.net However, despite the mention of its use in OPVs, no published studies detailing the specific role, device architecture, or resulting photovoltaic performance (e.g., power conversion efficiency, short-circuit current, open-circuit voltage) of this compound were identified.
Compound Names
| Abbreviation / Common Name | Full Chemical Name |
| This compound | This compound |
| Alq3 | Tris(8-hydroxyquinolinato)aluminum |
| BCP | Bathocuproine |
| BPAPF | 9,9-bis[4-(N,N-bis-biphenyl-4-yl-amino)phenyl]-9H-fluorene |
| BTBP | 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl |
| C545T | 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-i,j)quinolizin-11-one |
| CBP | 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl |
| DCJTB | 4-(Dicyanomethylene)-2-tert-butyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran |
| DNA | N,N-diphenylamino phenyl vinyl biphenyl (B1667301) |
| DPPS | Diphenylbis(4-(pyridin-3-yl)phenyl)silane |
| F4-TCNQ | Tetrafluorotetracyanoquinodimethane |
| FIrpic | Iridium(III) bis(4,6-difluorophenylpyridinato-N,C2')picolinate |
| HAT-CN | 1,4,5,8,9,11-Hexaazatriphenylenehexacarbonitrile |
| ITO | Indium Tin Oxide |
| LiF | Lithium Fluoride |
| Liq | 8-Hydroxyquinolinolato-lithium |
| mCP | 1,3-Bis(N-carbazolyl)benzene |
| m-MTDATA | 4,4′,4″-Tris[N-(3-methylphenyl)-N-phenylamino]triphenylamine |
| MoO₃ | Molybdenum Trioxide |
| NPB / NPD | N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine |
| PBD | 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole |
| TAPC | 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane |
| TCTA | 4,4',4''-Tris(carbazol-9-yl)triphenylamine |
| TPD | N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine |
| TPBi | 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene |
| ZnPc | Phthalocyanine zinc |
Electrochromic Devices Utilizing this compound
The unique electronic and redox properties of molecules containing the N-phenyl-biphenylamine moiety, a derivative of triphenylamine (TPA), make them highly suitable for applications in electrochromic devices (ECDs). Electrochromic materials can reversibly change their optical properties, such as color and transparency, in response to an applied voltage. researchgate.net This capability is central to technologies like smart windows, antiglare mirrors, and electronic displays. researchgate.netlboro.ac.uk The N-phenyl-biphenylamine structure is a key component in many electroactive polymers and molecules, where it typically serves as a hole-transporting, electroactive, and chromophoric unit. mdpi.comcapes.gov.br
Polymers incorporating triarylamine units, including N-phenyl-biphenylamine derivatives, are well-regarded for their electro- and photoactive properties. mdpi.com These materials often form the basis of the active layer in ECDs. mdpi.com The fundamental mechanism involves electrochemical oxidation or reduction ('doping' and 'dedoping'), which alters the electronic structure of the material, leading to a change in its light absorption characteristics. lboro.ac.uk In the oxidized state, conducting polymers containing these moieties become charge-balanced with counter-anions and develop a delocalized π-electron system, resulting in distinct color changes. lboro.ac.uk For instance, polymers based on diphenylamine (B1679370), also known as poly(N-phenylaniline), can reversibly change from pale yellow to yellow, then to green, and finally to blue as the applied potential is increased. ysu.am
The performance of electrochromic materials is evaluated by several key parameters: optical contrast (the difference in transmittance between the colored and bleached states), switching speed (the time taken to color and bleach), coloration efficiency (the change in optical density per unit of charge injected), and long-term stability. Research has focused on synthesizing novel polymers and molecules that optimize these characteristics.
Detailed research into polymers containing structures related to N-phenyl-biphenylamine has yielded materials with impressive electrochromic performance. For example, a polymer named PolyTTpTPA, which incorporates an N-phenylbenzenamine unit, transitions from a gold-orange color in its neutral state to blue when oxidized. researchgate.net This material demonstrated a fast response time, with a residence time of 10 seconds, indicating stable photoelectrochemical behavior crucial for practical applications. researchgate.net
In another study, a metal-organic complex, Poly-Fe(TPAPhen)₃, featuring an N-phenylbenzenamine ligand, was shown to exhibit multi-color changes and a very high optical contrast of 86% at a wavelength of 721 nm. bohrium.com This material also boasted a high coloration efficiency of 971 cm²/C and rapid switching speeds, with a coloration time of 2.6 seconds and a bleaching time of 5.3 seconds. bohrium.com
The design of the polymer backbone and the incorporation of different functional groups allow for the fine-tuning of electrochromic properties. Copolymers have been developed to enhance performance metrics. For instance, a copolymer, P(BPBC-co-BT), showed a significant transmittance change of 44.4% at 1030 nm. mdpi.com Similarly, an electrochromic device built with a P(bCmB-co-bTP) copolymer as the anode achieved a high transmittance variation of 40.7% and a coloration efficiency of 428.4 cm²/C⁻¹. nih.gov
The following table summarizes the performance of various electrochromic materials and devices that utilize N-phenyl-biphenylamine or its closely related derivatives, highlighting the impact of molecular design on electrochromic performance.
Table 1: Performance of Electrochromic Devices Based on N-Phenyl-biphenylamine Derivatives
| Material/Device | Color Change | Optical Contrast (ΔT%) | Coloration Time (s) | Bleaching Time (s) | Coloration Efficiency (η) (cm²/C) | Wavelength (nm) |
|---|---|---|---|---|---|---|
| Poly(N-phenylaniline) ysu.am | Pale Yellow → Yellow → Green → Blue | - | - | - | - | Visual |
| PolyTTpTPA researchgate.net | Gold-Orange ↔ Blue | - | - | - | - | 378 / 850 |
| Poly-Fe(TPAPhen)₃ bohrium.com | Multi-color | 86% | 2.6 | 5.3 | 971 | 721 |
| P(BPBC-co-BT) mdpi.com | Multicolor | 44.4% | < 0.7 | < 0.7 | - | 1030 |
| P(BPBC-co-CDTK) mdpi.com | Multicolor | 41.4% | < 0.7 | < 0.7 | 283.7 | 1070 |
| P(bCmB-co-bTP)/PEDOT ECD nih.gov | - | 40.7% | - | - | 428.4 | 635 |
| TPB-PSSO Gel Film ECD rsc.org | - | - | 0.004 | 0.009 | - | - |
These findings underscore the versatility and high performance of N-phenyl-biphenylamine and its derivatives in the field of electrochromics. The ability to engineer these materials at a molecular level provides a clear pathway to developing advanced electrochromic devices with tailored colors, faster switching, and greater efficiency. researchgate.netscite.ai
Derivatization Strategies and Structure Property Relationships of N Phenyl 3 Biphenylamine Systems
Systematic Substituent Effects on Electronic Structure and Photophysical Properties
The introduction of different functional groups, known as substituents, onto the N-Phenyl-3-biphenylamine framework can profoundly influence its electronic structure and, consequently, its photophysical properties. These effects are systematically studied to understand how to tailor the molecule for specific functions.
The electronic nature of substituents plays a critical role in modulating the properties of this compound. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density distribution within the molecule, impacting its energy levels and light-emitting characteristics.
Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups increase the electron density on the aromatic rings. This generally leads to a destabilization of the highest occupied molecular orbital (HOMO), raising its energy level. acs.org For instance, in related aromatic amine systems, electron-donating groups have been shown to weaken the N-H bond. acs.org In the context of this compound derivatives, the introduction of EDGs can enhance the molecule's ability to donate electrons, a desirable characteristic for hole-transport materials in organic light-emitting diodes (OLEDs). However, it's worth noting that in some cases, EDGs can also lead to unpredictable reaction yields during synthesis. otterbein.edu
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) pull electron density away from the aromatic core. nih.gov This stabilizes the HOMO, lowering its energy level. nih.govresearchgate.net The use of EWGs can increase the N-H bond dissociation enthalpy, making the amine less prone to degradation. acs.org In OLED applications, attaching strong EWGs can help in achieving higher triplet energies, which is crucial for efficient blue-emitting devices. researchgate.net For example, the introduction of CF3 groups has been shown to stabilize the HOMO energy level, contributing to high triplet energy levels in green OLEDs. researchgate.net
The strategic placement of EDGs and EWGs can create "push-pull" systems within the molecule, leading to intramolecular charge transfer (ICT) upon photoexcitation. This can result in red-shifted emission spectra and solvatochromism, where the emission color changes with the polarity of the solvent. researchgate.net
Table 1: Effect of Substituents on the Properties of Aromatic Amines
| Substituent Type | Effect on HOMO Energy | Effect on N-H Bond Dissociation Enthalpy |
|---|---|---|
| Electron-Donating (e.g., -OCH3, -NH2) | Increases | Decreases |
| Electron-Withdrawing (e.g., -NO2, -CF3) | Decreases | Increases |
This table is a generalized representation based on findings in related aromatic amine systems.
Isomers are molecules that have the same chemical formula but different arrangements of atoms. In the case of N-Phenyl-biphenylamine, positional isomers exist where the phenylamino (B1219803) group is attached to different positions of the biphenyl (B1667301) core (e.g., 2-position, 3-position, or 4-position). This seemingly subtle change can have a significant impact on the molecule's properties. solubilityofthings.com
The position of the substituent on the biphenyl ring affects the degree of electronic communication between the two phenyl rings. For example, studies on related biphenyl systems have shown that a substituent at the 2'-position can relay more electrons to the reaction center than the same substituent at the 3'- or 4'-position. psu.edu This is attributed to a "π-electron steric effect," where the proximity of the 2'-substituent influences the π-electron system of the adjacent ring. psu.edu
In the context of materials for optoelectronics, positional isomerism can influence key parameters such as the energy of the triplet state and the glass transition temperature. Research on carbazole-based isomers has demonstrated that the attachment point of chromophores to the core structure can tune absorption and emission spectra. researchgate.net For instance, triphenylamine-substituted isomers tend to have red-shifted absorption and emission compared to their N-phenylcarbazole counterparts due to increased intramolecular charge transfer. researchgate.net
The choice of positional isomer can also affect the thermal stability and charge-transporting properties of the resulting material. Therefore, understanding the effects of positional isomerism is crucial for designing this compound derivatives with optimized performance for specific applications.
Influence of Electron-Donating and Electron-Withdrawing Substituents
Topological and Conformational Modifications of the Biphenylamine Core
Beyond simple substitution, the fundamental structure of the biphenylamine core can be modified to alter its properties. These modifications can be topological, changing the connectivity of the atoms, or conformational, affecting the three-dimensional shape of the molecule.
Topological modifications can involve introducing bridging atoms or groups to lock the conformation of the biphenyl unit. This can lead to a more planar structure, which can enhance π-conjugation and improve charge transport properties. For instance, creating rigid, planar structures is a known strategy to enhance the performance of materials in organic electronics.
Conformational changes, such as the twist angle between the two phenyl rings of the biphenyl moiety, are also critical. chinesechemsoc.org This dihedral angle influences the extent of π-orbital overlap between the rings, which in turn affects the electronic and photophysical properties. acs.org Modifying the core to control this twist angle is a powerful tool for tuning the material's characteristics. For example, introducing bulky substituents can force a larger twist angle, which can be beneficial in some applications to achieve higher triplet energies. researchgate.net
Rational Design Principles for Enhanced Optoelectronic Performance
The insights gained from studying substituent effects and core modifications allow for the formulation of rational design principles for creating new this compound derivatives with superior optoelectronic properties. nih.gov The overarching goal is to establish clear structure-property relationships that can guide the synthesis of next-generation materials. tugraz.at
For applications in OLEDs, key design principles include:
Tuning Emission Color: The emission wavelength can be precisely controlled by the strategic placement of electron-donating and electron-withdrawing groups to modulate the energy of the frontier molecular orbitals (HOMO and LUMO). rsc.org
Improving Efficiency: For phosphorescent OLEDs, maximizing the triplet energy of the host material is crucial to prevent energy back-transfer from the dopant. This can be achieved by introducing bulky groups or through specific substitution patterns that limit conjugation. researchgate.net
Enhancing Charge Transport: For hole-transporting materials, a high HOMO level is desirable for efficient hole injection from the anode. This can be achieved by incorporating electron-donating moieties.
Increasing Thermal and Morphological Stability: High glass transition temperatures (Tg) are necessary for the longevity of OLED devices. This can be improved by creating more rigid molecular structures or by increasing the molecular weight. researchgate.net
The "push-pull" architecture, where electron-donating and electron-accepting groups are strategically placed within the molecule, is a powerful design concept for creating materials with strong intramolecular charge transfer, which is beneficial for applications in nonlinear optics and as emitters in OLEDs. chemrxiv.org
Computational Screening for Promising this compound Derivatives
The synthesis and characterization of new materials can be a time-consuming and resource-intensive process. Computational chemistry offers a powerful alternative for the rapid screening of large virtual libraries of this compound derivatives. osti.gov
Using methods like Density Functional Theory (DFT), it is possible to predict key properties such as HOMO/LUMO energy levels, triplet energies, and absorption/emission spectra for a wide range of potential structures. osti.gov This allows researchers to identify the most promising candidates for synthesis, significantly accelerating the materials discovery process.
High-throughput computational screening can be employed to explore a vast chemical space of possible derivatives. nih.gov By systematically varying substituents and their positions on the this compound core, computational models can identify structures with the desired electronic and photophysical properties for a given application. This approach has been successfully used to discover novel host materials for OLEDs and other organic electronic devices. osti.gov For example, a multi-tiered screening approach, starting with a large number of candidates and progressively refining the selection based on more detailed calculations, has proven effective. osti.gov
Computational Modeling and Simulation for N Phenyl 3 Biphenylamine Research
Molecular Dynamics (MD) Simulations for Material Behavior
Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules. By numerically solving Newton's equations of motion, MD simulations can predict the time evolution of a system, providing a detailed view of its dynamic behavior. tandfonline.com This approach is particularly valuable for understanding the material properties of compounds like N-Phenyl-3-biphenylamine at an atomic scale.
In the context of this compound, MD simulations can elucidate various material characteristics. For instance, simulations of solid biphenyl (B1667301) have been used to study its structural changes as a function of temperature. These simulations, which treat molecules as rigid bodies with torsional flexibility, have revealed that phase transitions at low temperatures are associated with the ordering of torsion angles between the phenyl rings. jmc.edu Such studies indicate that instead of a uniform torsion angle, the system can lower its free energy by adopting a conformation with alternating high and low torsion angles. jmc.edu
The mechanical properties of materials composed of or containing biphenyl derivatives can also be investigated. MD simulations have been successfully employed to determine properties like Young's modulus and Poisson's ratio for polymers incorporating such moieties. researchgate.net These simulations can model the response of the material to applied stress, providing stress-strain curves from which mechanical parameters can be extracted. The accuracy of these predictions is highly dependent on the force field used to describe the inter- and intramolecular interactions. ajchem-a.com
Furthermore, MD simulations can shed light on the behavior of this compound in different environments, such as in solution. Studies on biphenyl and its derivatives in solvents like carbon tetrachloride (CCl4) have shown that the solvent can influence the molecule's conformation by minimizing its volume and affecting the dihedral angle between the phenyl rings. ajchem-a.com This information is crucial for applications where the molecule is part of a liquid formulation.
A summary of typical parameters and outputs from MD simulations of biphenyl-like systems is presented in Table 1.
ajchem-a.comaps.orgjmc.edujmc.eduaps.orgjmc.eduresearchgate.net| Simulation Parameter | Typical Value/Setting | Information Gained | Reference |
|---|---|---|---|
| Force Field | OPLS-AA, GROMOS96, CHARMM | Describes the potential energy of the system, crucial for accuracy. | |
| System Size | 100s to 100,000s of atoms | Ensures the system is large enough to avoid finite-size effects and represent bulk behavior. | |
| Temperature | Varied (e.g., 40 K to 300 K) | Investigates temperature-dependent phase transitions and material properties. | |
| Time Step | 1 fs (femtosecond) | Determines the integration interval for the equations of motion. | |
| Simulation Length | Nanoseconds (ns) to microseconds (µs) | Allows for the observation of dynamic processes over relevant timescales. | |
| Output Properties | Torsion angles, density, stress-strain curves, diffusion coefficients | Provides quantitative data on the structural, mechanical, and transport properties of the material. |
Monte Carlo Simulations for Morphological Insights
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In materials science, they are particularly effective for studying the morphology of amorphous thin films, which is crucial for the performance of organic electronic devices.
For organic semiconductors, including derivatives of biphenylamine, the morphology of the thin film significantly impacts charge transport properties. MC simulations can model the physical vapor deposition process, where individual molecules are deposited onto a substrate one by one. aip.org This allows for the prediction of key morphological features such as density, molecular orientation, and the formation of aggregates or microcrystalline regions within an otherwise amorphous matrix. aps.orgresearchgate.net
Research on hole transport materials like N,N'-diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine (TPD), which is structurally related to this compound, has utilized MC simulations to understand the effect of morphology on charge mobility. aps.orgresearchgate.net These simulations have shown that the presence of small, ordered aggregates within a disordered host can significantly influence charge transport. The simulations can vary parameters such as the concentration and size of these ordered regions to mimic different processing conditions. researchgate.net
The output of these simulations can be used to calculate the density of states (DOS), which describes the number of available electronic states at each energy level. The width of the DOS is a critical parameter in models of charge transport in disordered organic solids, such as the Gaussian Disorder Model. researchgate.net A comparison of different modeling approaches for organic thin film deposition is provided in Table 2.
aip.orgaip.orgaip.orgaip.orgaip.org| Aspect | Monte Carlo (MC) Approach | Molecular Dynamics (MD) Approach | Reference |
|---|---|---|---|
| Fundamental Principle | Random sampling based on energy criteria (Metropolis algorithm). | Solving Newton's equations of motion over time. | |
| Molecular Representation | Often rigid or with limited flexibility; molecules are typically "frozen" after deposition. | Fully flexible molecules, allowing for collective movements and relaxation. | |
| Computational Cost | Generally lower, with near-linear scaling with system size. | Higher, due to the need to calculate forces and integrate motion for all atoms at each time step. | |
| Predicted Density | May underestimate experimental values. | Often in better agreement with experimental values. | |
| Key Insights | Excellent for exploring a wide range of deposition conditions and their impact on overall morphology. | Provides a more realistic picture of local packing and intermolecular arrangements. |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular property. These models are built by finding a statistical correlation between calculated molecular descriptors and experimentally measured activity.
For derivatives of this compound, QSAR studies can be instrumental in designing new molecules with enhanced properties, for example, as inhibitors of specific enzymes. A notable example is the QSAR analysis performed on a series of biphenyl-3-yl alkylcarbamates as inhibitors of fatty acid amide hydrolase (FAAH). nih.gov In such studies, a set of compounds with known inhibitory concentrations (IC50) is used to train the model.
The process involves calculating a wide range of molecular descriptors for each compound. These can include constitutional descriptors (e.g., molecular weight), electronic descriptors (e.g., dipole moment), and topological descriptors. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that predicts the activity (often expressed as pIC50, the negative logarithm of the IC50 value) based on a combination of these descriptors. nih.gov
A successful QSAR model not only predicts the activity of new, unsynthesized compounds but also provides insight into the structural features that are important for activity. For instance, a QSAR study on biphenyl amide derivatives identified that the presence of electron-withdrawing groups on one phenyl ring and electron-donating groups on the other was important for inhibitory activity against certain interleukins. mdpi.com Similarly, studies on antithrombotic biphenyl analogues have used QSAR to identify key pharmacophoric features, such as aromatic rings and hydrogen bond donors, that are crucial for binding to the target protein, thrombin. researchgate.net
An example of data used in a QSAR study for biphenyl derivatives is shown in Table 3.
nih.govnih.govnih.govnih.govnih.gov| Compound | N-Substituent | Experimental pIC50 | Calculated Descriptor (e.g., logP) | Predicted pIC50 | Reference |
|---|---|---|---|---|---|
| Derivative 1 | Methyl | 5.50 | 3.85 | 5.45 | |
| Derivative 2 | Ethyl | 6.10 | 4.25 | 6.05 | |
| Derivative 3 | n-Propyl | 6.85 | 4.75 | 6.90 | |
| Derivative 4 | n-Butyl | 7.50 | 5.25 | 7.45 | |
| Derivative 5 | n-Hexyl | 8.15 | 6.25 | 8.10 |
Molecular Docking Analysis for Intermolecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). scivisionpub.com This method is fundamental in drug design and helps to understand the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.
In the context of this compound and its derivatives, molecular docking can be used to screen for potential biological targets or to optimize the binding affinity of a lead compound. The process involves generating a multitude of possible binding poses of the ligand within the active site of the receptor and then using a scoring function to rank these poses based on their predicted binding energy. mdpi.comscivisionpub.com
For example, docking studies on biphenyl derivatives have been used to understand their interactions with enzymes like cyclooxygenase-2 (COX-2) and various protein kinases. mdpi.com A study on 3-methyl-4-nitro-1,1-biphenyl revealed a binding energy of -7.3 kcal/mol with the COX-2 enzyme, suggesting its potential as an inhibitor. The analysis of the docked pose can reveal specific amino acid residues that form key interactions with the ligand. This information is invaluable for rationally designing modifications to the ligand to improve its potency and selectivity.
Table 4 summarizes the typical intermolecular interactions and corresponding binding energies observed in molecular docking studies of biphenyl-like compounds.
researchgate.netmdpi.comscivisionpub.comajchem-a.comresearchgate.net| Interaction Type | Description | Typical Binding Energy (kcal/mol) | Key Amino Acid Residues Involved | Reference |
|---|---|---|---|---|
| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like O or N. | -1.5 to -5.0 | Serine, Threonine, Aspartate, Glutamate | |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | -0.5 to -2.0 | Phenylalanine, Tyrosine, Tryptophan, Histidine | |
| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment. | Variable, contributes significantly to overall binding. | Leucine, Isoleucine, Valine, Alanine | |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | -0.5 to -1.0 | All residues in close contact. | |
| Overall Binding Affinity | Sum of all interactions, indicating the strength of binding. | -7.0 to -10.5 | Dependent on the specific protein target. |
Future Directions and Emerging Research Avenues for N Phenyl 3 Biphenylamine
Exploration of N-Phenyl-3-biphenylamine in Perovskite Solar Cells
The quest for highly efficient and stable perovskite solar cells (PSCs) has led researchers to investigate novel materials for the hole transport layer (HTL), a critical component that facilitates the extraction of positive charge carriers. This compound and its derivatives are emerging as promising candidates for this role.
Recent studies have highlighted the potential of various diphenylamine-based compounds as effective HTMs. For instance, a new homopolymer, PFTPA, demonstrated a champion power conversion efficiency (PCE) of 16.82% in air-processed inverted PSCs, significantly outperforming the commercial standard PEDOT:PSS. mdpi.com This improvement is attributed to better-aligned energy levels and more efficient hole transport at the perovskite/HTM interface. mdpi.com Similarly, the introduction of large planar conjugated triphenylene (B110318) derivatives into a cross-linked HTL based on a biphenylamine derivative significantly enhanced hole mobility and device stability. figshare.com
Researchers are also exploring the use of dopant-free HTLs to improve the reproducibility and long-term stability of PSCs. mdpi.comacs.org For example, a dopant-free HTL based on Spiro-TTB, a spirobifluorene derivative, modified with an ultrathin interfacial layer, resulted in a maximum PCE of 18.8% and improved device stability. acs.org The modification led to better wettability, larger perovskite grain size, and reduced charge recombination. acs.org
The development of new carbazole-based derivatives containing diphenylamine (B1679370) moieties has also shown promise. These materials exhibit good thermal stability and high hole mobility, with some achieving performance on par with the widely used spiro-OMeTAD. nih.govresearchgate.net Interface modification using phenyl ammonium (B1175870) derivatives has also been shown to be a key factor in suppressing electron-hole recombination and improving photovoltaic performance. diva-portal.org
The table below summarizes the performance of various PSCs utilizing this compound derivatives and other related compounds as HTMs.
| Hole Transport Material (HTM) | Device Structure | Power Conversion Efficiency (PCE) | Reference |
| PFTPA (dopant-free) | Inverted | 16.82% | mdpi.com |
| Spiro-TTB with PFN-P1 | Inverted | 18.8% | acs.org |
| 2Cz-OMeDPA | Conventional | ~20% | nih.gov |
| 3Cz-OMeDPA-OH | Conventional | ~20% | nih.gov |
| V885 | Conventional | On par with Spiro-OMeTAD | researchgate.net |
| V911 | Conventional | On par with Spiro-OMeTAD | researchgate.net |
| DMCAA (dopant-free) | n-i-p | 15.5% | acs.org |
Development of Responsive this compound-Based Materials
The intrinsic properties of this compound make it a compelling building block for the creation of responsive materials, also known as "smart" materials. These materials can change their chemical or physical properties in response to external stimuli such as light, heat, or an electric field. This adaptability opens up a wide range of potential applications.
One area of active research is the development of electrochromic polymers based on carbazole (B46965) and triphenylamine (B166846) derivatives. These polymers can change color when a voltage is applied, making them suitable for applications such as smart windows, displays, and sensors. For example, copolymers based on 9,9′-(5-Bromo-1,3-phenylene)biscarbazole and dithiophene derivatives have been shown to exhibit distinct electrochromic behavior. mdpi.com
Furthermore, the ability to fine-tune the electronic properties of this compound derivatives through molecular engineering is crucial for creating responsive materials. By modifying the molecular structure, researchers can control the material's response to specific stimuli. This includes altering the energy levels and charge transport characteristics, which are fundamental to the functionality of responsive devices. The development of such materials could lead to advancements in areas like organic field-effect transistors (OFETs) for sensing applications, where the ability to capture analyte molecules is a key requirement.
Integration into Advanced Flexible and Wearable Electronic Devices
The unique combination of electronic properties and potential for solution-processability makes this compound and its derivatives highly attractive for the burgeoning field of flexible and wearable electronics. These next-generation devices demand materials that are not only efficient but also mechanically robust and adaptable to non-rigid substrates.
In the realm of flexible displays, organic light-emitting diodes (OLEDs) are a leading technology. Hole-transporting materials are a critical component of OLEDs, and the high hole mobility and thermal stability of biphenylamine-based compounds make them excellent candidates. Their amorphous nature can also be advantageous, preventing crystallization that could degrade device performance and flexibility.
For wearable sensors and OFETs, the ability to form uniform, thin films is paramount. Solution-processable this compound derivatives can be deposited using techniques like spin-coating or printing, which are compatible with flexible substrates. Research into biphenyl (B1667301) enamines has demonstrated their potential as p-type semiconductors with charge-carrying capabilities suitable for such applications. The development of materials with high charge mobility is essential for achieving the fast response times required for many wearable electronic applications. researchgate.net
Sustainable Synthesis and Processing Techniques for Biphenylamines
As the demand for advanced electronic materials like this compound grows, so does the importance of developing environmentally friendly and cost-effective manufacturing processes. Researchers are actively exploring sustainable synthesis and processing techniques to minimize the environmental impact and enhance the commercial viability of these compounds.
A key focus is the use of greener solvents in the synthesis and processing of biphenylamines. Traditional methods often rely on halogenated or other hazardous solvents. Recent studies have shown the feasibility of using halogen-free green solvents to process hole-transporting materials like spiro-OMeTAD without compromising device performance. This approach not only reduces the environmental footprint but can also improve the safety and cost-effectiveness of manufacturing.
The development of low-cost starting materials is another critical aspect of sustainable synthesis. The use of readily available and inexpensive precursors, such as 9H-carbazole, makes the production of high-performance hole-transporting materials more economically feasible for large-scale applications. nih.gov By focusing on these sustainable practices, the scientific community aims to ensure that the benefits of this compound and its derivatives can be realized in a responsible and economically viable manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
